molecular formula C28H23ClN2O2 B12371863 Cox-2/lox-IN-2

Cox-2/lox-IN-2

Cat. No.: B12371863
M. Wt: 454.9 g/mol
InChI Key: AUELAQRGYSQHNO-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cox-2/lox-IN-2 typically involves the creation of indole and indazole arylamide benzoic acid analogues . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. For example, compounds 7f and 7n were synthesized and evaluated for their anti-inflammatory properties .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Cox-2/lox-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its biological activity and selectivity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.

Major Products Formed: The major products formed from these reactions are typically analogues of this compound with enhanced anti-inflammatory properties . These products are then further evaluated for their biological activity and potential therapeutic applications.

Properties

Molecular Formula

C28H23ClN2O2

Molecular Weight

454.9 g/mol

IUPAC Name

(E)-1-[3-(4-chlorobenzoyl)-4-[4-(dimethylamino)phenyl]pyrrol-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C28H23ClN2O2/c1-30(2)24-15-11-21(12-16-24)25-18-31(27(32)17-8-20-6-4-3-5-7-20)19-26(25)28(33)22-9-13-23(29)14-10-22/h3-19H,1-2H3/b17-8+

InChI Key

AUELAQRGYSQHNO-CAOOACKPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=CN(C=C2C(=O)C3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN(C=C2C(=O)C3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.